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molecular formula C13H14O4 B8658610 Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate CAS No. 124957-42-2

Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate

Cat. No. B8658610
M. Wt: 234.25 g/mol
InChI Key: BETMVIATCLCGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242635B1

Procedure details

Methyl 3-hydroxy-2-methylene-3-phenylpropionate (100.6 g, 523 mmols) obtained in Example 5 was dissolved in 113 ml (1.20 mols) of acetic anhydride, and 0.2 ml of sulfuric acid were added thereto. The mixture was stirred at 100° C. for 4 hours. After the completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain 135.7 g of a crude product of the above title compound.
Quantity
100.6 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].[C:15]([O:18]C(=O)C)(=[O:17])[CH3:16].S(=O)(=O)(O)O>>[CH:2](=[C:3]([CH2:8][O:18][C:15](=[O:17])[CH3:16])[C:4]([O:6][CH3:7])=[O:5])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
100.6 g
Type
reactant
Smiles
OC(C(C(=O)OC)=C)C1=CC=CC=C1
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(C(=O)OC)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135.7 g
YIELD: CALCULATEDPERCENTYIELD 110.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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